molecular formula C26H18ClFN4O2 B4333034 1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

Cat. No.: B4333034
M. Wt: 472.9 g/mol
InChI Key: CFAWSNRRDCZTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrroloquinoline Core: The initial step involves the construction of the pyrroloquinoline core through a cyclization reaction. This can be achieved using a variety of methods, including metal-catalyzed cyclization or intramolecular cyclization reactions.

    Introduction of Functional Groups: The next step involves the introduction of the cyano, fluoro, and pyridinyl groups through substitution reactions. These reactions are typically carried out under controlled conditions using appropriate reagents.

    Final Coupling Reaction: The final step involves the coupling of the 4-chlorobenzoyl group to the pyrroloquinoline core. This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE undergoes a variety of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core. Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the cyano group to an amine. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoro and cyano groups. These reactions can be carried out using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures. Common coupling reagents include EDCI, DCC, and HATU.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its ability to inhibit a distinct set of protein kinases, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-(4-chlorobenzoyl)-3-cyano-7-fluoro-2-pyridin-3-yl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClFN4O2/c27-18-6-3-15(4-7-18)24(33)23-22(17-2-1-11-31-13-17)26(14-29,25(30)34)21-10-5-16-12-19(28)8-9-20(16)32(21)23/h1-13,21-23H,(H2,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAWSNRRDCZTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C(N3C(C2(C#N)C(=O)N)C=CC4=C3C=CC(=C4)F)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 2
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 3
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 4
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 5
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Reactant of Route 6
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.